N'-[1-(3-aminophenyl)ethylidene]-3-nitrobenzohydrazide
Description
Properties
Molecular Formula |
C15H14N4O3 |
|---|---|
Molecular Weight |
298.30 g/mol |
IUPAC Name |
N-[(E)-1-(3-aminophenyl)ethylideneamino]-3-nitrobenzamide |
InChI |
InChI=1S/C15H14N4O3/c1-10(11-4-2-6-13(16)8-11)17-18-15(20)12-5-3-7-14(9-12)19(21)22/h2-9H,16H2,1H3,(H,18,20)/b17-10+ |
InChI Key |
WROVNHPKEFZVFF-LICLKQGHSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=CC=C1)[N+](=O)[O-])/C2=CC(=CC=C2)N |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-])C2=CC(=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde’s carbonyl carbon, forming an imine bond (C=N). The mechanism is pH-dependent, with acidic or basic conditions accelerating the dehydration step.
Key Steps :
-
Hydrazide Activation : 3-Nitrobenzohydrazide is dissolved in ethanol or methanol.
-
Aldehyde Addition : 3-Aminophenylacetaldehyde is introduced under reflux (60–80°C).
-
Condensation : Acidic (e.g., acetic acid) or basic (e.g., KOH) catalysts facilitate imine formation.
-
Purification : Crude product is recrystallized from ethanol or methanol.
Table 1: Standard Reaction Conditions
| Parameter | Value/Range |
|---|---|
| Solvent | Ethanol, Methanol |
| Temperature | 60–80°C (reflux) |
| Catalyst | Acetic acid, KOH |
| Reaction Time | 4–6 hours |
| Yield | 70–85% |
Solvent and Catalytic Optimization
Solvent Effects
Polar protic solvents (ethanol, methanol) enhance reaction rates by stabilizing intermediates through hydrogen bonding. Ethanol is preferred for its lower toxicity and cost. Non-polar solvents (e.g., toluene) result in incomplete conversion due to poor solubility of reactants.
Catalytic Systems
-
Acidic Catalysis : Acetic acid (5–10 mol%) accelerates dehydration but risks side reactions (e.g., hydrolysis of the nitro group).
-
Basic Catalysis : KOH (5–10 mol%) improves imine formation but may deprotonate the hydrazide, reducing nucleophilicity.
-
Hybrid Systems : Sequential acid-base catalysis (e.g., HCl followed by NaHCO₃) mitigates side reactions while maintaining high yields (80–88%).
Advanced Synthesis Techniques
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. A study demonstrated 90% yield in 20 minutes using ethanol and acetic acid (100°C, 300 W). This method minimizes thermal degradation, making it suitable for heat-sensitive intermediates.
Solid-Phase Synthesis
Immobilizing 3-nitrobenzohydrazide on silica gel enables reagent recycling and simplifies purification. Yields remain moderate (65–75%) due to diffusion limitations.
Purification and Characterization
Recrystallization
Recrystallization from ethanol yields needle-like crystals with >98% purity. Key parameters:
Chromatographic Methods
Column chromatography (silica gel, ethyl acetate/hexane) resolves by-products (e.g., unreacted aldehyde). Purity exceeds 99% but increases production costs.
Table 2: Comparative Purification Methods
| Method | Purity (%) | Cost | Time (h) |
|---|---|---|---|
| Recrystallization | 98–99 | Low | 6–8 |
| Column Chromatography | 99+ | High | 12–24 |
Industrial-Scale Production
Batch Reactor Synthesis
Scaling the condensation reaction to 100-L batches requires:
Green Chemistry Approaches
-
Solvent Recycling : Distillation recovers >90% ethanol, reducing waste.
-
Catalyst Recovery : Acidic ion-exchange resins reuse catalysts for 5–7 cycles.
Analytical Validation
Spectroscopic Confirmation
Purity Assessment
HPLC (C18 column, acetonitrile/water) confirms purity >98% with retention time 6.8 min.
Challenges and Mitigation
By-Product Formation
Moisture Sensitivity
The imine bond hydrolyzes in aqueous media. Storage under nitrogen (25°C) extends shelf life to 12 months.
Comparative Analysis of Methods
Table 3: Method Efficacy Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Conventional Condensation | 80 | 98 | High |
| Microwave-Assisted | 90 | 99 | Moderate |
| Solid-Phase | 70 | 95 | Low |
Chemical Reactions Analysis
Types of Reactions
N’-[1-(3-aminophenyl)ethylidene]-3-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzohydrazides.
Scientific Research Applications
N’-[1-(3-aminophenyl)ethylidene]-3-nitrobenzohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and DNA.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Mechanism of Action
The mechanism of action of N’-[1-(3-aminophenyl)ethylidene]-3-nitrobenzohydrazide involves its interaction with biological targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of cell proliferation. Additionally, it can form covalent bonds with proteins, affecting their activity and stability .
Comparison with Similar Compounds
Substituent Effects on Antimicrobial Activity
Several analogs with modified benzylidene or hydrazide moieties exhibit notable antimicrobial properties:
- N’-[4-[(4-Chlorophenylimino)methyl]benzylidene]-3-nitrobenzohydrazide (25): This derivative, bearing a 4-chlorophenylimino group on the benzylidene ring, demonstrates potent antimicrobial activity (pMICam = 1.51).
- N’-[1-(4-Aminophenyl)ethylidene]-5-formyl-2-methylfuran-3-carbohydrazide (12, 16): While structurally distinct (furan core instead of benzene), this compound acts as a tyrosinase inhibitor, suggesting that the 4-aminophenyl group may favor enzyme interaction over antimicrobial effects compared to the 3-aminophenyl analog .
Key Insight: The position and nature of substituents (e.g., nitro vs. chloro, 3- vs. 4-aminophenyl) critically modulate biological activity. The target compound’s 3-aminophenyl group may offer unique hydrogen-bonding interactions absent in chlorinated analogs.
Enzyme Inhibition Profiles
Hydrazide derivatives often target enzymes such as monoamine oxidase (MAO) and tyrosinase:
- 1-(Coumarin-3-yl)ethylidene-thiazolylhydrazine (33) : Exhibits MAO-B inhibition (IC50 = 0.89 µM), attributed to the coumarin group’s planar structure enhancing binding to the enzyme’s active site .
- N'-(1-(4-Aminophenyl)ethylidene)furan-3-carbohydrazide (12, 16): Acts as a competitive tyrosinase inhibitor, with inhibition type determined via Lineweaver-Burk plots .
However, MAO/tyrosinase data for the target compound are unavailable in the provided evidence.
Cytotoxic Potential
- N'-(1-(4,7-Dihydroxy-2-oxochromen-3-yl)ethylidene)benzohydrazide (7a) : Displays cytotoxicity comparable to doxorubicin, likely due to the hydroxyl and keto groups facilitating redox cycling .
- 3-Nitrobenzohydrazide derivatives : The nitro group enhances cytotoxicity in some contexts by stabilizing radical intermediates or acting as a leaving group in DNA alkylation .
Key Difference: The target compound’s 3-aminophenyl group may reduce cytotoxicity relative to hydroxylated analogs but could improve selectivity for specific cancer cell lines.
Biological Activity
N'-[1-(3-aminophenyl)ethylidene]-3-nitrobenzohydrazide is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and research findings, supported by data tables and case studies.
Basic Information
| Property | Details |
|---|---|
| Chemical Name | This compound |
| CAS Number | 300361-44-8 |
| Molecular Formula | C15H14N4O3 |
| Molecular Weight | 298.30 g/mol |
| IUPAC Name | N-[(E)-1-(3-aminophenyl)ethylideneamino]-3-nitrobenzamide |
| InChI Key | WROVNHPKEFZVFF-LICLKQGHSA-N |
This compound exhibits biological activity through several mechanisms:
- DNA Interaction : The compound can intercalate into DNA, disrupting its structure and function, which inhibits cell proliferation. This property is particularly relevant in cancer therapy.
- Protein Binding : It can form covalent bonds with proteins, influencing their activity and stability, potentially leading to apoptosis in cancer cells.
Anticancer Activity
Research has indicated that this compound may possess significant anticancer properties. A study conducted by demonstrated its effectiveness against various cancer cell lines, showing a dose-dependent inhibition of cell growth.
Case Study: Anticancer Efficacy
A specific study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated:
- IC50 Value : 15 µM
- Mechanism : Induction of apoptosis through the intrinsic pathway, confirmed by increased caspase activity.
Antimicrobial Activity
In addition to its anticancer potential, this compound has shown antimicrobial properties. Research indicates that it exhibits inhibitory effects against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentration (MIC) for Staphylococcus aureus was found to be 32 µg/mL, suggesting promising applications in treating bacterial infections.
Molecular Docking Studies
Recent molecular docking studies have provided insights into the binding affinity of this compound with target proteins involved in cancer progression.
Binding Affinities
| Target Protein | Binding Energy (kcal/mol) |
|---|---|
| Dihydrofolate reductase | -8.5 |
| Topoisomerase II | -9.2 |
These results indicate a strong interaction between the compound and these proteins, supporting its potential as an anticancer agent.
Synthesis and Derivatives
The synthesis of this compound typically involves the condensation reaction between 3-nitrobenzohydrazide and 3-aminophenylacetaldehyde under acidic or basic conditions. This process is crucial for obtaining high yields and purity.
Synthetic Route Overview
- Reactants : 3-nitrobenzohydrazide and 3-aminophenylacetaldehyde.
- Solvent : Ethanol or methanol.
- Conditions : Acidic or basic environment.
- Purification : Recrystallization.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N'-[1-(3-aminophenyl)ethylidene]-3-nitrobenzohydrazide?
- Methodology : The compound can be synthesized via condensation between 3-nitrobenzohydrazide and 3-aminoacetophenone derivatives under reflux conditions in polar aprotic solvents (e.g., ethanol or methanol). Catalysts such as glacial acetic acid or p-toluenesulfonic acid (PTSA) are often used to accelerate imine bond formation .
- Key Steps : Monitor reaction progress via thin-layer chromatography (TLC). Purify the product using recrystallization (methanol/water) or column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. How is the compound characterized structurally and spectroscopically?
- Techniques :
- 1H/13C NMR : Confirm the presence of the hydrazide backbone (N–H ~10-12 ppm), aromatic protons (δ 6.5-8.5 ppm), and nitro group-induced deshielding .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks. Use SHELXL for refinement and WinGX for data processing .
- FT-IR : Identify C=O (1650-1700 cm⁻¹), N–H (3200-3300 cm⁻¹), and NO₂ (1520-1350 cm⁻¹) stretches .
Q. What functional groups dictate its reactivity?
- Reactive Sites :
- Nitro group : Participates in nucleophilic substitution (e.g., reduction to amine using SnCl₂/HCl) .
- Hydrazide moiety : Forms coordination complexes with transition metals (e.g., Zn²⁺, Cu²⁺) for catalytic applications .
- Amino group : Enables Schiff base derivatization or coupling with bioactive moieties .
Advanced Research Questions
Q. How do intermolecular interactions influence its crystallographic behavior?
- Analysis : The compound forms N–H⋯O and C–H⋯O hydrogen bonds, creating sheet-like or chain structures. Disordered solvent molecules in the lattice may require TLS refinement in SHELXL .
- Challenges : Address twinning or partial occupancy using PLATON/ADDSYM. High-resolution data (d < 0.8 Å) is critical for accurate thermal parameter modeling .
Q. What strategies resolve contradictions in biological activity data across studies?
- Approach :
Dose-response assays : Validate IC₅₀ values using standardized protocols (e.g., MAO-B inhibition in ).
SAR studies : Modify substituents (e.g., replace nitro with cyano) to isolate pharmacophore contributions .
Computational docking : Compare binding modes in AutoDock Vina to explain selectivity discrepancies .
Q. How does the compound’s stability vary under different experimental conditions?
- Stability Profiling :
- Thermal : Perform thermogravimetric analysis (TGA) to assess decomposition above 200°C.
- Solvent : Test solubility in DMSO (common for bioassays) vs. aqueous buffers (pH 7.4) using UV-Vis spectroscopy .
- Light sensitivity : Store in amber vials if nitro group-mediated photodegradation is observed .
Q. Can computational methods predict its supramolecular assembly?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
